molecular formula C9H9ClO4S B1426133 5-(Chlorosulfonyl)-2-ethylbenzoic acid CAS No. 866358-16-9

5-(Chlorosulfonyl)-2-ethylbenzoic acid

Cat. No.: B1426133
CAS No.: 866358-16-9
M. Wt: 248.68 g/mol
InChI Key: GEJTWXRDNUSXJY-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2-ethylbenzoic acid is a benzoic acid derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 5-position and an ethyl (-CH₂CH₃) substituent at the 2-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals like sildenafil, where analogous structures (e.g., 5-(chlorosulfonyl)-2-ethoxybenzoic acid) are used to construct sulfonamide moieties . The chlorosulfonyl group is highly reactive, enabling nucleophilic substitution reactions with amines or alcohols, while the ethyl group provides steric and electronic modulation to the aromatic system.

Properties

IUPAC Name

5-chlorosulfonyl-2-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-2-6-3-4-7(15(10,13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJTWXRDNUSXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866358-16-9
Record name 5-(chlorosulfonyl)-2-ethylbenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-2-ethylbenzoic acid typically involves the chlorosulfonation of 2-ethylbenzoic acid. This process can be carried out by reacting 2-ethylbenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure the selective introduction of the chlorosulfonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-2-ethylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include amines and alcohols, typically under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are employed.

Major Products

    Substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of sulfonamide derivatives.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

Applications in Organic Synthesis

5-(Chlorosulfonyl)-2-ethylbenzoic acid serves as an important intermediate in organic synthesis due to its unique structural features. Its applications include:

  • Synthesis of Pharmaceuticals : The compound can be transformed into various pharmaceutical agents through nucleophilic substitution reactions with amines or alcohols, allowing for the development of new drugs.
  • Agrochemical Production : It is utilized in the synthesis of herbicides and fungicides, contributing to agricultural chemistry by enhancing crop protection.

Case Studies and Research Findings

  • Pharmaceutical Development : A study highlighted the use of this compound as a precursor in synthesizing anti-inflammatory agents. The chlorosulfonyl group facilitates the formation of sulfonamide derivatives, which exhibit significant biological activity against inflammation.
  • Agrochemical Applications : Research has demonstrated that derivatives of this compound possess herbicidal properties. These compounds were tested for their efficacy in inhibiting weed growth while being less toxic to crops.
  • Chemical Reactivity Studies : Investigations into the reactivity of this compound with nucleophiles have shown its potential in forming covalent bonds with biological macromolecules, suggesting possible applications in drug design targeting specific proteins.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-2-ethylbenzoic acid involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(Chlorosulfonyl)-2-ethoxybenzoic Acid (CAS 200575-16-2)
  • Structure : Ethoxy (-OCH₂CH₃) at 2-position, chlorosulfonyl at 5-position.
  • Synthesis : Derived from 2-ethoxybenzoic acid via sulfonation with chlorosulfonic acid and thionyl chloride .
  • Reactivity : The ethoxy group directs electrophilic substitution to the para position, facilitating regioselective sulfonation. The oxygen atom enhances electron density, slightly reducing the electrophilicity of the sulfonyl chloride compared to alkyl-substituted analogs.
  • Applications : Key intermediate in sildenafil synthesis, where it reacts with N-methylpiperazine to form sulfonamide linkages .
5-(Chlorosulfonyl)-2-methylbenzoic Acid
  • Structure : Methyl (-CH₃) at 2-position.
  • Synthesis : Synthesized from o-toluic acid (2-methylbenzoic acid) using chlorosulfonic acid .
  • Reactivity : The methyl group is less electron-donating than ethyl or ethoxy, resulting in moderate activation of the aromatic ring. This compound exhibits faster hydrolysis rates compared to ethoxy derivatives due to reduced steric hindrance.
5-(Chlorosulfonyl)-3-fluoro-2-methoxybenzoic Acid (CAS 1375471-82-1)
  • Structure : Methoxy (-OCH₃) at 2-position, fluorine (-F) at 3-position.
  • Properties : Fluorine increases electronegativity, polarizing the molecule and enhancing stability toward nucleophilic attack. The methoxy group directs substitution similarly to ethoxy but with lower steric bulk .
5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic Acid (CID 71757268)
  • Structure : Methyl at 2-position, chloro (-Cl) at 5-position, and chlorosulfonyl at 3-position.
  • Reactivity : Dual electron-withdrawing groups (Cl and SO₂Cl) deactivate the ring, making this compound less reactive in electrophilic substitutions but useful in specialized coupling reactions .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) Key Reactivity
5-(Chlorosulfonyl)-2-ethylbenzoic acid* C₉H₉ClO₅S 264.68 Ethyl (2), SO₂Cl (5) Not reported High reactivity with amines/alcohols; steric hindrance slows hydrolysis
5-(Chlorosulfonyl)-2-ethoxybenzoic acid C₉H₉ClO₅S 264.68 Ethoxy (2), SO₂Cl (5) Not reported Moderate reactivity; ethoxy directs para substitution
p-(Chlorosulfonyl)benzoic acid C₇H₅ClO₅S 220.63 SO₂Cl (4), COOH (1) 230 High crystallinity; used in dye and polymer synthesis
5-(Chlorosulfonyl)-2-methylbenzoic acid C₈H₇ClO₅S 250.65 Methyl (2), SO₂Cl (5) Not reported Faster hydrolysis due to reduced steric bulk

*Data for 2-ethyl analog inferred from structurally similar compounds.

Stability and Handling Considerations

  • Moisture Sensitivity : All chlorosulfonyl compounds require anhydrous conditions to prevent hydrolysis to sulfonic acids. Ethyl and ethoxy substituents improve hydrophobicity, slightly enhancing stability over hydroxylated analogs .
  • Toxicity : Reactions involving chlorosulfonic acid and thionyl chloride necessitate strict safety protocols due to corrosive byproducts .

Biological Activity

5-(Chlorosulfonyl)-2-ethylbenzoic acid is a sulfonyl-containing aromatic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₉ClO₃S
  • Molecular Weight : 232.68 g/mol
  • CAS Number : 176308-96-6

The compound features a chlorosulfonyl group (-SO₂Cl) attached to the benzene ring, which is known to enhance its reactivity and biological potential.

Synthesis Methods

The synthesis of this compound typically involves the chlorosulfonation of 2-ethylbenzoic acid. This process can be outlined as follows:

  • Starting Material : 2-Ethylbenzoic acid
  • Reagents : Chlorosulfonic acid (ClSO₃H)
  • Reaction Conditions : The reaction is usually carried out under controlled temperatures to prevent decomposition.

The general reaction scheme can be represented as:

C9H10O2+ClSO3HC9H9ClO3S+HCl\text{C}_9\text{H}_{10}\text{O}_2+\text{ClSO}_3\text{H}\rightarrow \text{C}_9\text{H}_9\text{ClO}_3\text{S}+\text{HCl}

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Research indicates that the MIC values for this compound range from 0.5 to 2.34 μM against different bacterial species, making it a potential candidate for further development as an antibacterial agent .

The biological activity of this compound is thought to involve the following mechanisms:

  • Inhibition of Bacterial Cell Wall Synthesis : The sulfonyl group may interfere with enzymes involved in peptidoglycan synthesis.
  • Disruption of Membrane Integrity : The compound may disrupt bacterial membranes, leading to increased permeability and cell lysis.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    • A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results demonstrated that this compound exhibited significant antibacterial activity comparable to established antibiotics .
  • Toxicological Assessment :
    • Toxicological evaluations indicate that while the compound exhibits biological activity, it also poses risks associated with acute toxicity upon oral administration . Safety assessments are crucial for its potential therapeutic applications.
  • Pharmacological Applications :
    • The compound has been explored as a lead structure in drug design, particularly for developing new classes of antibiotics targeting resistant bacterial strains.

Comparative Analysis with Similar Compounds

Compound NameMIC (μM)Activity Type
This compound0.5 - 2.34Antibacterial
Avibactam<0.125β-lactamase inhibitor
Other Sulfonamide DerivativesVariableAntimicrobial

Q & A

Q. What green chemistry approaches reduce waste in synthetic workflows for this compound?

  • Answer : Replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF for sulfonylation steps. Employ catalytic methods (e.g., BiCl3 for Friedel-Crafts reactions) to minimize byproducts. Monitor reaction efficiency via in-line FTIR to reduce purification steps .

Methodological Notes

  • Data Reporting : Follow Beilstein Journal guidelines: Include full synthetic procedures for novel derivatives in Supplementary Information , with ≤5 compounds in the main text. Report melting points as ranges (e.g., 209–213°C) and NMR shifts to two decimal places .
  • Contradiction Management : Use principal component analysis (PCA) to identify outliers in biological datasets and validate findings with orthogonal assays (e.g., Western blotting alongside ELISA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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